molecular formula C9H14N4O5 B3181696 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one CAS No. 105330-94-7

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one

Cat. No. B3181696
CAS RN: 105330-94-7
M. Wt: 258.23 g/mol
InChI Key: PHHKGVIFQLKTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one is a useful research compound. Its molecular formula is C9H14N4O5 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Other Compounds

1,3,5-Triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Production of Herbicides

1,3,5-Triazines are used in the production of herbicides . They are effective in controlling a variety of weeds and are often used in agriculture .

Polymer Photostabilisers

1,3,5-Triazines are used as photostabilisers in polymers . They help to protect the polymers from degradation caused by exposure to light.

Antitumor Properties

Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .

Aromatase Inhibitory Activity

1,3,5-Triazines of general structure 4 have shown significant aromatase inhibitory activity . This makes them potential candidates for the treatment of hormone-dependent cancers.

Antiviral Agents

Derivatives of 1,3,5-triazines have shown anti-HIV activity . They can serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents.

Antimitotic and Radioprotective Effects

5-Azacytidine, a derivative of 1,3,5-triazines, has been used as a cancer chemotherapeutic agent. It exhibits immunosuppressive, antimitotic, radioprotective, and virostatic effects .

High-Energy Substances and Gas-Generating Composition

1,3,5-Triazines and their derivatives have been used in the production of high-energy substances and gas-generating compositions .

properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5/c1-3-11-8(10)12-9(17)13(3)7-6(16)5(15)4(2-14)18-7/h4-7,14-16H,2H2,1H3,(H2,10,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHKGVIFQLKTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13505991

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one
Reactant of Route 2
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one
Reactant of Route 3
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one
Reactant of Route 4
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one
Reactant of Route 5
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one
Reactant of Route 6
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one

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